Rolipram

Description

A phosphodiesterase inhibitor with antidepressant properties.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

A phosphodiesterase 4 inhibitor with antidepressant properties.

Properties

IUPAC Name |

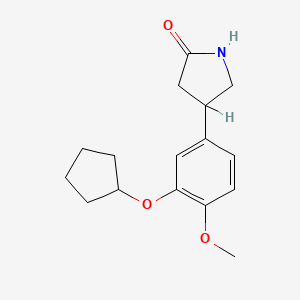

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORMJIFDVBMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044124 | |

| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-54-5 | |

| Record name | Rolipram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolipram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolipram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rolipram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolipram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLIPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rolipram: The Archetypal PDE4 Inhibitor – A Technical Guide

Executive Summary

Rolipram (ZK-62711) is the reference standard for Phosphodiesterase-4 (PDE4) inhibition.[1][2] While clinically discontinued due to a narrow therapeutic window (primarily emesis), it remains the primary pharmacological tool for validating cAMP-dependent pathways in neuroinflammation, memory enhancement, and depression.[2] This guide analyzes its isoform selectivity, the mechanistic basis of its side-effect profile (HARBS vs. LARBS), and validated protocols for its experimental application.

Part 1: Chemical & Pharmacological Profile[2]

This compound is a pyrrolidinone derivative that functions as a selective, reversible inhibitor of the PDE4 family. Unlike non-selective inhibitors (e.g., IBMX), this compound does not significantly inhibit PDE1, PDE2, PDE3, or PDE5 at biologically relevant concentrations.[2]

Isoform Selectivity & Potency

This compound is not equipotent across all PDE4 subtypes.[2] It exhibits a distinct selectivity profile that correlates with its biphasic biological effects.[2]

Table 1: this compound Potency (IC₅₀) Across PDE4 Isoforms Data derived from human recombinant enzyme assays (MacKenzie et al., Biochem J).

| Isoform | IC₅₀ (nM) | Physiological Relevance |

| PDE4A | ~3.0 | High affinity inhibition.[1][2][3] Linked to CREB phosphorylation and antidepressant-like effects.[2] |

| PDE4B | ~130.0 | Moderate affinity.[2] Primary target for anti-inflammatory effects (e.g., TNF- |

| PDE4D | ~240.0 | Lower affinity.[1][2][3][4] Strong association with emesis (vomiting) and gastrointestinal side effects.[2][5] |

| PDE4C | Variable | Limited expression in CNS/immune cells; less relevant for standard this compound applications.[2] |

Technical Insight: The discrepancy between the low IC₅₀ for PDE4A and the higher IC₅₀ for PDE4B/D explains why this compound can induce neurological effects at doses lower than those required for robust anti-inflammatory action.

Part 2: Mechanism of Action (Signaling Dynamics)

This compound functions by blocking the hydrolysis of cAMP to AMP. This accumulation of intracellular cAMP activates Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP), leading to divergent downstream effects depending on the cell type.

The HARBS vs. LARBS Paradigm

To understand this compound's complex profile, one must distinguish between its two binding states:[6][7]

-

HARBS (High-Affinity this compound Binding State): Associated with PDE4 conformers regulated by Mg²⁺.[2] Binding here correlates with antidepressant efficacy and emesis .[2]

-

LARBS (Low-Affinity this compound Binding State): Binding here correlates with the suppression of inflammatory cytokines (TNF-

, IL-12).[2]

Pathway Visualization

The following diagram illustrates the canonical signaling cascade triggered by this compound inhibition of PDE4.

Figure 1: this compound prevents cAMP hydrolysis, activating PKA.[2] This leads to CREB-mediated neuroprotection and PKA-mediated inhibition of NF-κB inflammatory signaling.[2]

Part 3: The "Emesis" Barrier & Therapeutic Window

The clinical failure of this compound as an antidepressant was driven by severe nausea and vomiting. This is not a random side effect but a direct consequence of its mechanism.[2]

-

Mechanism: Emesis is mediated primarily by PDE4D inhibition in the area postrema (the vomiting center) of the brainstem.

-

The Conflict: To achieve sufficient anti-inflammatory blockade (mediated by PDE4B, IC₅₀ ~130 nM), one must exceed the threshold for PDE4D inhibition (IC₅₀ ~240 nM) and HARBS saturation.

-

Modern Implications: Second-generation inhibitors (e.g., Roflumilast) attempt to decouple these effects, but this compound remains the most potent tool for in vivo proof-of-concept studies where side effects can be managed ethically in animal models.[2]

Part 4: Experimental Best Practices

Solubility & Vehicle Preparation

This compound is hydrophobic and practically insoluble in water.[2] Improper vehicle selection is the #1 cause of experimental variability.

-

Stock Solution: Dissolve in 100% DMSO or Ethanol to 10-50 mM.[2] Store at -20°C.

-

In Vivo Vehicle (Rodents):

Validated In Vivo Dosing Protocols

Dosing depends heavily on the desired endpoint.

| Application | Dose (Rat/Mouse) | Route | Frequency | Notes |

| Memory/LTP | 0.1 – 0.5 mg/kg | i.p.[2] / s.c. | 30 min pre-test | Low dose targets PDE4A/HARBS.[2] |

| Anti-Inflammatory | 1.0 – 5.0 mg/kg | i.p. | Daily | Higher dose required to hit PDE4B/LARBS.[2] |

| EAE (MS Model) | 5.0 mg/kg | s.c. | Daily | High dose; monitor for weight loss (emesis surrogate).[2] |

In Vitro PDE Activity Assay Workflow

To verify this compound activity or screen novel compounds against it, use the following standardized workflow.

Figure 2: Standard radiometric or fluorescence polarization assay workflow for determining PDE4 inhibition.

Part 5: Comparative Data

This compound is rarely used clinically now, but it is the benchmark against which modern inhibitors are measured.

Table 2: this compound vs. Second-Generation PDE4 Inhibitors

| Compound | Selectivity | Primary Indication | BBB Penetration | Emesis Risk |

| This compound | PDE4 (A=B=D) | Research Tool | High | Very High |

| Roflumilast | PDE4 (B>D) | COPD (Daxas) | Moderate | Moderate |

| Apremilast | PDE4 (Non-selective) | Psoriasis (Otezla) | Low | Moderate |

| IBMX | Non-selective (PDE1-5) | Research Tool | Low | N/A (Toxic) |

References

-

MacKenzie, S. J., & Houslay, M. D. (2000). Action of this compound on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells.[2][3] Biochemical Journal, 347(Pt 2), 571–578.[2][3]

-

Teixeira, M. M., et al. (1997). Phosphodiesterase 4 inhibitors: anti-inflammatory and immunomodulatory activity.[2] Trends in Pharmacological Sciences.

-

Zhu, J., et al. (2001). The antidepressant- and antiinflammatory-like effects of this compound in the central nervous system.[2] CNS Drug Reviews.

-

Robichaud, A., et al. (2002). Deletion of phosphodiesterase 4D in mice shortens alpha2-adrenoceptor-mediated anesthesia: a behavioral correlate of emesis.[2] Journal of Clinical Investigation.

-

MedChemExpress. this compound Product Information and Biological Activity.

Sources

- 1. immune-system-research.com [immune-system-research.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Action of this compound on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Virtues of Rolipram: A Technical Guide to a Prototypical PDE4 Inhibitor

Executive Summary

Rolipram, a selective inhibitor of phosphodiesterase type 4 (PDE4), has emerged from its origins as a potential antidepressant to become a cornerstone research tool for elucidating fundamental neuroprotective pathways. Although its clinical application has been hampered by a narrow therapeutic window and significant side effects, its value in preclinical research is undisputed.[1] This guide provides an in-depth technical analysis of the molecular and cellular mechanisms underpinning this compound's neuroprotective properties. We dissect its core mechanism of action—the potentiation of cyclic AMP (cAMP) signaling—and trace its downstream consequences, including the suppression of neuroinflammation, inhibition of apoptosis, and promotion of neurogenesis and synaptic plasticity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and its utility in modeling and interrogating neurodegenerative and neuroinflammatory processes.

The Central Target: Phosphodiesterase-4 (PDE4)

The therapeutic action of this compound is fundamentally tied to its specific inhibition of phosphodiesterase type 4 (PDE4), the most predominantly expressed cAMP-specific phosphodiesterase in neural and immune cells.[2] The PDE4 enzyme family is responsible for the hydrolysis and degradation of cAMP, a ubiquitous second messenger crucial for a vast array of cellular processes.[3] By inhibiting PDE4, this compound effectively places a brake on cAMP degradation, leading to elevated intracellular cAMP levels. This elevation is the primary event that triggers a cascade of neuroprotective signaling pathways.[4][5]

The Core Signaling Cascade: Amplifying the cAMP Signal

The increase in intracellular cAMP initiated by this compound is the nexus of its neuroprotective effects. Elevated cAMP activates several key downstream effector pathways, most notably the Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) pathways.

The cAMP/PKA/CREB Axis

The canonical pathway activated by this compound involves the binding of cAMP to the regulatory subunits of PKA, which liberates the catalytic subunits. Activated PKA then phosphorylates a multitude of target proteins, a critical one being the cAMP Response Element-Binding protein (CREB).[1] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) on the promoter regions of target genes, initiating their transcription.[6][7] This transcriptional program is central to neuroprotection and includes genes that govern:

-

Synaptic Plasticity and Memory: Upregulation of proteins like Arc is crucial for long-term potentiation and memory consolidation.[1][8]

-

Neurogenesis: Promotion of neuronal survival and growth.[1]

-

Neurotrophic Factor Production: Increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][8][9]

The sustained activation of the CREB/BDNF pathway is a key mechanism by which this compound enhances cognitive function and repairs neural circuits.[8]

Ancillary cAMP-Mediated Pathways

Recent studies have illuminated other cAMP-dependent pathways that contribute to this compound's effects. In models of intracerebral hemorrhage, this compound's neuroprotection has been linked to the activation of the cAMP/AMP-activated protein kinase (AMPK)/SIRT1 signaling pathway.[5] This pathway is crucial for regulating cellular energy metabolism, reducing oxidative stress, and promoting cell survival.[5] Furthermore, the cAMP/EPAC/ERK signaling pathway has also been implicated in this compound's ability to mitigate cognitive deficits.[9][10]

Quelling the Fire: Anti-Inflammatory and Immunomodulatory Properties

Neuroinflammation, driven by the hyperactivation of microglia and astrocytes, is a common pathological feature of neurodegenerative diseases and acute CNS injury.[9] this compound exerts potent anti-inflammatory effects by leveraging the immunosuppressive properties of elevated cAMP in these glial cells.[3]

Causality: The activation of the cAMP/PKA pathway in microglia and astrocytes inhibits the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4] This is a critical control point, as NF-κB orchestrates the expression of numerous pro-inflammatory genes.

This compound's key anti-inflammatory actions include:

-

Suppression of Pro-inflammatory Cytokines: It significantly downregulates the production of key pathogenic cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[4][9][10]

-

Modulation of Glial Activity: It helps normalize glial cell function, preventing the chronic, neurotoxic activation state often seen in disease.[9][10] In stroke models, modulating microglia-astrocyte signaling is beneficial.[11]

-

Stabilization of the Blood-Brain Barrier (BBB): By increasing cAMP in endothelial cells, this compound enhances the integrity of intercellular junctions, reducing BBB permeability and the infiltration of peripheral immune cells into the CNS.[4]

Step-by-Step Methodology:

-

Animal Model and Grouping:

-

Use 10-month-old APP/PS1/tau triple transgenic mice, which exhibit both amyloid and tau pathology. [9] * Randomly assign mice to two groups (n=10-12 per group): a vehicle control group and a this compound treatment group.

-

-

Drug Preparation and Administration:

-

Prepare this compound (Sigma-Aldrich) at a concentration allowing for a final dose of 1.25 mg/kg. [9] * Dissolve this compound in a vehicle solution of 1.2% DMSO in sterile saline.

-

Administer the solution via daily intraperitoneal (i.p.) injections for 24 consecutive days. [9]3. Behavioral Testing:

-

Beginning on day 11, conduct a battery of behavioral tests, starting 1 hour after drug administration to avoid acute sedative effects. [9] * Morris Water Maze (MWM): To assess spatial learning and memory. Record escape latency and path length over several days of training, followed by a probe trial to assess memory retention.

-

Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior.

-

Thoroughly clean all apparatuses with 75% ethanol between animals. [9]4. Tissue Collection and Processing:

-

On day 24, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

-

Dissect the brain, separating one hemisphere for biochemical analysis (flash-freeze in liquid nitrogen and store at -80°C) and fixing the other in 4% paraformaldehyde for histology.

-

-

Biochemical Analysis (Western Blot):

-

Homogenize hippocampal and cortical tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Probe with primary antibodies against key targets: Aβ, phospho-tau (e.g., at S396), Bcl-2, Bax, BDNF, and loading controls (e.g., β-actin or GAPDH). [9] * Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Quantify band density using software like ImageJ.

-

-

Histological Analysis (Immunohistochemistry):

-

Process the fixed hemisphere into paraffin-embedded or frozen sections (e.g., 30 µm).

-

Perform immunohistochemical staining using antibodies against markers for astrogliosis (GFAP) and microglial activation (Iba-1) to assess neuroinflammation. [9] * Visualize with a fluorescent secondary antibody and image using a confocal microscope. Quantify the immunoreactive area or cell count.

-

In Vitro Protocol: Neuronal Protection Assay Against Aβ-induced Toxicity

-

Primary Neuronal Culture:

-

Isolate primary hippocampal or cortical neurons from E18 rat or mouse embryos.

-

Plate cells on poly-D-lysine-coated 24-well plates at a density of 2 x 10^5 cells/well in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Maintain cultures for 7-10 days in vitro (DIV) to allow for maturation.

-

-

Treatment:

-

Prepare aggregated Aβ(1-42) oligomers, a known neurotoxin.

-

Pre-treat neuronal cultures with this compound (e.g., 1 µM, 10 µM) or vehicle for 2 hours.

-

Add Aβ(1-42) oligomers (e.g., 5 µM) to the wells (excluding the no-toxin control) and incubate for 24 hours.

-

-

Assessment of Neuronal Viability (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or isopropanol.

-

Read the absorbance at 570 nm using a plate reader. Express viability as a percentage relative to the vehicle-treated, no-toxin control.

-

-

Assessment of Apoptosis (TUNEL Staining):

-

Fix cells with 4% paraformaldehyde.

-

Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol (e.g., In Situ Cell Death Detection Kit, Roche).

-

Counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

-

Challenges and Future Directions

The primary obstacle to this compound's clinical use is its dose-limiting side effects, particularly nausea and emesis. [1][5]This narrow therapeutic window has driven research towards "second-generation" PDE4 inhibitors. [1]These newer compounds are designed to have improved tolerability, potentially by targeting specific PDE4 subtypes (PDE4A, B, C, D) that are more relevant to the therapeutic effect than to the side effects. While this compound itself may never be a marketed drug for neuroprotection, the extensive preclinical data it has generated provides an invaluable blueprint and a robust proof-of-concept for the therapeutic potential of PDE4 inhibition in treating a wide range of devastating neurological disorders. [1][2]

Conclusion

This compound is a powerful neuroprotective agent whose multifaceted mechanism of action converges on the amplification of intracellular cAMP signaling. By inhibiting PDE4, it triggers a potent cascade that simultaneously suppresses neuroinflammation, blocks apoptotic cell death, and promotes the birth of new neurons and the strengthening of synaptic connections. Through its well-characterized effects on the PKA/CREB/BDNF axis and other related pathways, this compound has provided profound insights into the brain's endogenous repair and resilience mechanisms. It remains an indispensable pharmacological tool for researchers, and the principles learned from its study continue to guide the development of novel therapeutics aimed at preserving cognitive function and neuronal health.

References

- Benchchem. (n.d.). Application Notes and Protocols for (S)-(+)-Rolipram Treatment in Experimental Autoimmune Encephalomyelitis. Benchchem.

-

Zhang, Y., et al. (2023). This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. International Journal of Neuropsychopharmacology, pyad042. Retrieved from [Link]

- Alzheimer's Drug Discovery Foundation. (n.d.). This compound Cognitive Vitality Report. ADDF.

-

Lee, J. Y., et al. (2018). This compound, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology, 9, 123. Retrieved from [Link]

-

Lerner, A., et al. (2001). Phosphodiesterase type 4 inhibitor suppresses expression of anti-apoptotic members of the Bcl-2 family in B-CLL cells and induces caspase-dependent apoptosis. Leukemia, 15(9), 1388-1397. Retrieved from [Link]

-

Sheth, B., et al. (2000). Action of this compound on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 351(Pt 2), 427-435. Retrieved from [Link]

-

Kim, H. J., et al. (2018). PDE4 Inhibition by this compound Promotes Neuronal Differentiation in Human Bone Marrow Mesenchymal Stem Cells. International Journal of Molecular Sciences, 19(11), 3505. Retrieved from [Link]

-

Zhang, Y., et al. (2023). This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. ResearchGate. Retrieved from [Link]

-

CurePSP. (n.d.). FDA-approved this compound Removes Alzheimer's Tau and Improves Memory. CurePSP. Retrieved from [Link]

-

Pearse, D. D., et al. (2012). The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. ResearchGate. Retrieved from [Link]

-

Liu, J., et al. (2021). The protective effect of the PDE-4 inhibitor this compound on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway. Journal of Cellular and Molecular Medicine, 25(21), 10183-10196. Retrieved from [Link]

-

Pearse, D. D., et al. (2012). The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE, 7(9), e44728. Retrieved from [Link]

-

Zhang, Y., et al. (2023). This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. PubMed. Retrieved from [Link]

-

Winner, B., et al. (2013). Adult Neurogenesis in Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Biology, 5(4), a009819. Retrieved from [Link]

-

Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine, 7(3), 249-257. Retrieved from [Link]

-

Nibuya, M., et al. (1999). Administration of a cAMP phosphodiesterase 4 inhibitor enhances antidepressant-induction of BDNF mRNA in rat hippocampus. Neuropsychopharmacology, 21(3), 335-343. Retrieved from [Link]

-

Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. PubMed Central. Retrieved from [Link]

-

Vitolo, O. V., et al. (2009). Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory. Proceedings of the National Academy of Sciences, 106(7), 2455-2460. Retrieved from [Link]

-

Toda, T., & Gage, F. H. (2018). The role of adult hippocampal neurogenesis in brain health and disease. Molecular Psychiatry, 23(1), 67-81. Retrieved from [Link]

-

Doctor K. (2023, June 17). Adult Hippocampal Neurogenesis: Growing New Brain Cells as an Adult. YouTube. Retrieved from [Link]

-

Zhong, Y., et al. (2016). This compound-induced improvement of cognitive function correlates with changes in hippocampal CREB phosphorylation, BDNF and Arc protein levels. Neuroscience Letters, 612, 108-113. Retrieved from [Link]

-

Chen, R., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology, 11, 1162313. Retrieved from [Link]

-

Zuccato, C., & Cattaneo, E. (2009). Recent Advances on the Role of Brain-Derived Neurotrophic Factor (BDNF) in Neurodegenerative Diseases. MDPI. Retrieved from [Link]

-

Mitra, A. (2021). Adult Neurogenesis and the Promise of Adult Neural Stem Cells. ResearchGate. Retrieved from [Link]

-

Linnerbauer, M., & Rothhammer, V. (2020). Blocking of microglia-astrocyte proinflammatory signaling is beneficial following stroke. Frontiers in Cellular Neuroscience, 14, 595546. Retrieved from [Link]

-

Emsley, J. G., et al. (2005). Neurogenesis in the Adult Brain. Journal of Comparative Neurology, 487(1), 1-5. Retrieved from [Link]

-

Neuroscientifically Challenged. (2021, April 25). 2-Minute Neuroscience: BDNF (Brain-Derived Neurotrophic Factor). YouTube. Retrieved from [Link]

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The protective effect of the PDE-4 inhibitor this compound on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of this compound on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound-induced improvement of cognitive function correlates with changes in hippocampal CREB phosphorylation, BDNF and Arc protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Blocking of microglia-astrocyte proinflammatory signaling is beneficial following stroke [frontiersin.org]

Preclinical Evidence for Rolipram in Psychiatric Disorders: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor, for the treatment of various psychiatric disorders. We delve into the molecular mechanism of this compound's action, focusing on its modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This guide offers a detailed examination of the key preclinical animal models used to evaluate the efficacy of this compound in depression, anxiety, psychosis, and cognitive deficits. We present a synthesis of quantitative data from pivotal studies, detailed experimental protocols for cornerstone behavioral assays, and visual representations of signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology, aiming to provide a thorough understanding of the scientific rationale and empirical support for the continued exploration of PDE4 inhibitors as a therapeutic strategy for mental illness.

Introduction: The Rationale for Targeting PDE4 in Psychiatry

Psychiatric disorders represent a significant global health burden, and the development of novel therapeutics with improved efficacy and tolerability remains a critical unmet need. A growing body of evidence points to the dysregulation of intracellular signaling cascades as a key pathophysiological component of many of these conditions. The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system that plays a crucial role in neuronal function, including synaptic plasticity, neurogenesis, and inflammation—processes that are often impaired in psychiatric illnesses.[1][2]

Phosphodiesterase-4 (PDE4) is an enzyme that specifically degrades cAMP, thereby acting as a critical negative regulator of cAMP signaling.[3] Inhibition of PDE4, therefore, represents a logical therapeutic strategy to enhance cAMP-mediated signaling and potentially ameliorate the neurobiological deficits associated with psychiatric disorders. This compound is a classic and well-characterized selective PDE4 inhibitor that has been extensively studied in preclinical models.[4] Although its clinical development was halted due to dose-limiting side effects, namely nausea and emesis, this compound remains an invaluable research tool for validating the therapeutic potential of PDE4 inhibition.[5] This guide will synthesize the extensive preclinical data on this compound, providing a detailed technical foundation for researchers in the field.

Mechanism of Action: this compound and the cAMP Signaling Cascade

This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme family. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA).[6] Activated PKA phosphorylates a variety of substrate proteins, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, leading to the transcription of genes involved in neuroplasticity, cell survival, and synaptic function, such as brain-derived neurotrophic factor (BDNF).[2][7]

Signaling Pathway Diagram

Caption: Workflow for the Novel Object Recognition test to assess cognitive enhancement.

Translational Challenges and Future Directions

Despite the robust preclinical efficacy of this compound, its clinical utility has been hampered by a narrow therapeutic window and significant side effects, primarily nausea and vomiting. [5]This highlights a critical challenge in the translation of PDE4 inhibitors from preclinical models to clinical practice. Rodents, being non-emetic species, do not fully recapitulate this dose-limiting toxicity. [8] Future research directions in the field of PDE4 inhibition for psychiatric disorders are focused on several key areas:

-

Subtype-Selective PDE4 Inhibitors: The PDE4 enzyme family comprises four subtypes (PDE4A, B, C, and D). Developing inhibitors with greater selectivity for specific subtypes that are more critically involved in the therapeutic effects and less in the side effects may widen the therapeutic window.

-

Novel Drug Delivery Systems: Formulations designed to target the central nervous system while minimizing peripheral exposure could reduce side effects. [8]* Combination Therapies: Exploring the synergistic effects of PDE4 inhibitors with existing psychiatric medications may allow for lower, better-tolerated doses of each compound.

-

Improved Preclinical Models: The development and utilization of preclinical models with better predictive validity for human side effects are crucial for the successful clinical translation of novel PDE4 inhibitors.

Conclusion

The extensive body of preclinical evidence for this compound robustly supports the hypothesis that inhibition of PDE4 is a promising therapeutic strategy for a range of psychiatric disorders. This compound consistently demonstrates antidepressant, anxiolytic, antipsychotic-like, and cognitive-enhancing effects in well-established animal models. The underlying mechanism, involving the potentiation of cAMP signaling, provides a strong neurobiological rationale for these effects. While the clinical development of this compound itself was unsuccessful due to its side effect profile, the preclinical data it has generated serves as a vital foundation for the ongoing development of second-generation, more tolerable PDE4 inhibitors. This technical guide provides a comprehensive resource for researchers to understand the preclinical landscape of this compound and to inform the design of future studies aimed at translating the therapeutic potential of PDE4 inhibition into effective treatments for psychiatric patients.

References

-

Barad, M., Bourtchouladze, R., Winder, D. G., Golan, H., & Kandel, E. (1998). This compound, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory. Proceedings of the National Academy of Sciences, 95(25), 15020–15025. [Link]

-

Silvestre, J. S., Fernández, A. G., Palacios, J. M., & Velasco, A. (1999). Effects of this compound on the elevated plus-maze test in rats: a preliminary study. Journal of Psychopharmacology, 13(3), 274–278. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 533, 109–129. [Link]

-

Geyer, M. A., & Dulawa, S. C. (2003). This compound: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY. Neuroscience, 120(1), 1-6. [Link]

-

Soderling, S. H., & Beavo, J. A. (2000). Regulation of cAMP and cGMP signaling: new phosphodiesterases and new functions. Current opinion in cell biology, 12(2), 174–179. [Link]

-

Singh, M., & Singh, J. (2019). This compound, a PDE4 Inhibitor, Enhances the Inotropic Effect of Rat Heart by Activating SERCA2a. Frontiers in pharmacology, 10, 259. [Link]

-

Gould, T. D., & Manji, H. K. (2005). This compound: a specific phosphodiesterase 4 inhibitor with potential antipsychotic activity. Neuroscience, 135(3), 629–632. [Link]

-

Li, Y. F., Cheng, Y. F., Huang, Y., Conti, M., & O'Donnell, J. M. (2009). Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test. The Journal of pharmacology and experimental therapeutics, 328(2), 469–477. [Link]

-

Wang, L., et al. (2023). This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. International Journal of Neuropsychopharmacology, 26(9), 651-665. [Link]

-

Lee, K., et al. (2002). This compound, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts. BMB Reports, 35(1), 91-96. [Link]

-

Zhang, H. T. (2025). Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. Cells, 14(2), 132. [Link]

-

Parker, M. A., & Ladds, G. (2012). Potential of the rat model of conditioned gaping to detect nausea produced by this compound, a phosphodiesterase-4 (PDE4) inhibitor. Pharmacology, biochemistry, and behavior, 100(4), 630–635. [Link]

-

Blokland, A., et al. (2016). The PDE4 inhibitor roflumilast improves memory in rodents at non-emetic doses. Psychopharmacology, 233(12), 2215-2224. [Link]

-

Charles River. (n.d.). Olfactory Bulbectomy in Rats. Retrieved from [Link]

-

Robichaud, A., et al. (2021). Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice. International journal of molecular sciences, 22(24), 13619. [Link]

-

Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit 8.10. [Link]

-

Charles River. (n.d.). Olfactory Bulbectomy in Rats. Retrieved from [Link]

-

De Vry, J., et al. (2014). Effects of Zaprinast and this compound on Olfactory and Visual Memory in the Social Transmission of Food Preference and Novel Object Recognition Tests in Mice. PLoS ONE, 9(4), e95966. [Link]

-

Harkin, A., & Leonard, B. E. (2017). The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique. Brain research bulletin, 131, 23–31. [Link]

-

Pawlak, C. R., et al. (2004). Time in the open arm of an elevated plus-maze (expressed in percentage of total test time; mean +SEM) in rats which were tested either on day-1 (1 st exposure) and re-tested on days-2 and-12 (left side), or in rats which were re-tested 120 days after the 1 st exposure. ResearchGate. [Link]

-

Zhang, C., et al. (2018). Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder. Aging, 10(11), 3238–3252. [Link]

-

Contreras, C. M., & Gutiérrez-García, A. G. (2015). Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats. Neuroreport, 26(5), 267–272. [Link]

-

Nasser, A., et al. (2022). Novel Liposomal this compound Formulation for Clinical Application to Reduce Emesis. Pharmaceutics, 14(5), 987. [Link]

-

Cazzolla, N., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules (Basel, Switzerland), 27(11), 3486. [Link]

-

Fattore, L., et al. (2023). Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement. International journal of molecular sciences, 24(18), 13813. [Link]

-

Sestakova, N., Puzserova, A., & Kluknavsky, M. (2013). Elevated plus maze: understanding the basics. Physiological research, 62 Suppl 1, S121–S129. [Link]

-

Wang, L., et al. (2023). This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. International Journal of Neuropsychopharmacology, 26(9), 651-665. [Link]

-

Kumar, H., et al. (2015). Effects of this compound and roflumilast, phosphodiesterase-4 inhibitors, on hypertension-induced defects in memory function in rats. European journal of pharmacology, 746, 164–172. [Link]

-

Gutiérrez-García, A. G., & Contreras, C. M. (2020). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience, 14, 602357. [Link]

-

NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. Retrieved from [Link]

-

Kelly, P. A. T. (1997). The olfactory bulbectomized rat model of depression: on the role of dietary tryptophan and serotonergic functioning. Doctoral dissertation, University of Dublin, Trinity College. [Link]

-

NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. Retrieved from [Link]

-

Schumacher, A., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLoS ONE, 6(7), e22383. [Link]

Sources

- 1. This compound: a specific phosphodiesterase 4 inhibitor with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 inhibitor this compound represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder | Aging [aging-us.com]

- 5. Potential of the rat model of conditioned gaping to detect nausea produced by this compound, a phosphodiesterase-4 (PDE4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Phosphodiesterase 4 Inhibitor, Stimulates Inducible cAMP Early Repressor Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Liposomal this compound Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of Rolipram In Vivo Protocols in Rat Models

Executive Summary & Mechanism of Action

Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that prevents the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] By elevating intracellular cAMP, it activates the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.

While this compound is a "gold standard" tool compound for studying neuroprotection, memory enhancement, and anti-inflammatory effects, its in vivo utility in rats is frequently compromised by two factors:

-

Poor Aqueous Solubility: Leading to inconsistent dosing if not formulated correctly.

-

The "Emetic" Window: In rats, high doses trigger sedation and "pica" (non-nutritive chewing), which can confound behavioral data.

This guide provides a standardized, self-validating protocol to navigate these challenges.

Mechanistic Pathway (cAMP Signaling)

Figure 1: Mechanism of Action. This compound inhibits PDE4, preventing cAMP degradation and enhancing downstream CREB signaling.

Formulation & Solubility (Critical Step)

This compound is lipophilic and sparingly soluble in water. Directly adding this compound powder to saline will result in a suspension with erratic bioavailability.

Validated Vehicle Formulation

Target Concentration: 1.0 mg/mL (Adjust based on dose) Stability: Prepare fresh daily.

| Component | Volume/Ratio | Function |

| Step 1: Solvent | 10% of total vol | DMSO (Dimethyl Sulfoxide) . Dissolve this compound powder completely here first. Sonicate if necessary. |

| Step 2: Diluent | 90% of total vol | 0.9% Sterile Saline . Add slowly to the DMSO/Rolipram mix while vortexing. |

| Alternative | 10% Ethanol / 90% Saline | Use if DMSO is contraindicated (though DMSO is preferred for solubility). |

Quality Control Check: Hold the vial up to a light source. The solution must be clear. If cloudy/precipitated, do not administer; the effective dose will be unknown.

Dosage & Pharmacokinetics

The half-life of this compound in rats is relatively short (1–3 hours ). Bioavailability via IP is ~35%.

The Therapeutic Window Table

Doses >3.0 mg/kg in rats often induce sedation, confounding behavioral tests.

| Indication | Dosage Range | Route | Timing | Key Reference |

| Cognitive Enhancement | 0.1 – 0.5 mg/kg | IP | Post-training (Consolidation) | Barad et al. (1998) |

| Neuroprotection (SCI) | 1.0 mg/kg | SC / IV | 1h post-injury, then daily | Nikulina et al. (2004) |

| Anti-Inflammatory | 1.0 – 5.0 mg/kg | IP | 30 min pre-challenge (LPS) | Souness et al. (1996) |

| Toxicity/Sedation | > 5.0 mg/kg | IP | N/A | Wachtel (1983) |

Core Protocol A: Neuroprotection (Spinal Cord Injury Model)

Objective: To assess axonal preservation and functional recovery following contusive SCI. Rationale: 1.0 mg/kg is the optimal dose for sparing white matter; lower doses (0.1) are ineffective for morphology, and higher doses do not yield additional benefit.

Step-by-Step Methodology

-

Subject Prep: Adult Sprague-Dawley rats (200–250g).

-

Injury Induction: Perform T9/T10 laminectomy and induce moderate contusion (e.g., Infinite Horizon Impactor, 150 kdyn).

-

Drug Administration (The Critical Window):

-

Loading Dose: Administer 1.0 mg/kg this compound (SC or IV) exactly 1 hour post-injury.[3]

-

Note: IV tail vein injection provides the most consistent cyto-protection, but SC is acceptable.

-

-

Maintenance Phase:

-

Administer 1.0 mg/kg SC daily for 14 days.

-

Rotate injection sites to prevent local irritation from DMSO vehicle.

-

-

Functional Testing: Perform BBB (Basso, Beattie, Bresnahan) locomotor scoring on Days 1, 3, 7, 14, 21, and 28.

-

Histology: Perfusion at Day 28. Stain for myelin (Eriochrome Cyanine) and axons (Neurofilament).

Core Protocol B: Cognitive Enhancement (Novel Object Recognition)

Objective: To test memory consolidation. Rationale: Administration after training isolates the "consolidation" phase and avoids the confounding variables of this compound-induced sedation or hypolocomotion during the exploration phase.

Experimental Workflow

Figure 2: Novel Object Recognition (NOR) Timeline. Immediate post-training injection prevents drug-induced sedation from affecting exploration time.

Protocol Steps

-

Habituation: Allow rats to explore the empty arena (10 min/day for 2 days).

-

Training (Acquisition): Place two identical objects (A + A) in the arena. Allow 5 min exploration.

-

Exclusion Criteria: Rats exploring <10 seconds total are excluded.

-

-

Treatment: Immediately upon removal from the arena, inject 0.1 mg/kg this compound (IP) or Vehicle.

-

Retention Interval: Return rat to home cage for 24 hours.

-

Testing (Retrieval): Place one familiar object (A) and one novel object (B). Allow 5 min exploration.

-

Analysis: Calculate Discrimination Index (DI):

.

Safety & Validation: The "Pica" Test

Rats lack the vomiting reflex. To validate that your dosage is not causing nausea (a common side effect of PDE4 inhibitors that mimics "sickness behavior" and reduces movement), you must monitor Pica behavior (consumption of non-nutritive substances).

Validation Protocol:

-

Provide rats with standard chow and Kaolin pellets (hydrated aluminum silicate).

-

Administer this compound.

-

Measure Kaolin intake over 24 hours.

-

Threshold: Significant Kaolin intake (>0.5g) indicates nausea/toxicity. Reduce dose if observed.

References

-

Wachtel, H. (1983). Potential antidepressant activity of this compound and other selective cyclic AMP phosphodiesterase inhibitors. Neuropharmacology, 22(3), 267-272.

-

Barad, M., et al. (1998). This compound, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory. Proceedings of the National Academy of Sciences, 95(25), 15020-15025.

-

Nikulina, E., et al. (2004). The phosphodiesterase inhibitor this compound delivered after a spinal cord lesion promotes axonal regeneration and functional recovery. Proceedings of the National Academy of Sciences, 101(23), 8786-8790.

-

Schaal, S. M., et al. (2012). The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.[2][3][4] PLoS ONE, 7(9), e43634.

-

Takeda, N., et al. (1993). Pica in rats is analogous to emesis: an animal model in emesis research.[5] Pharmacology Biochemistry and Behavior, 45(4), 817-821.

Sources

- 1. PET measurement of the in vivo affinity of 11C-(R)-rolipram and the density of its target, phosphodiesterase-4, in the brains of conscious and anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Loaded Polymeric Micelle Nanoparticle Reduces Secondary Injury after Rat Compression Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing PDE4 Inhibition: A Comparative Guide to Intraperitoneal vs. Subcutaneous Rolipram Administration

Application Note & Protocol Series | Version 1.2 Target Audience: In Vivo Pharmacologists, Neuroscientists, and Drug Discovery Scientists.

Executive Summary: The Therapeutic Window Challenge

Rolipram is the archetype phosphodiesterase-4 (PDE4) inhibitor, widely used to study cAMP signaling in neuroinflammation, memory consolidation, and spinal cord injury (SCI). However, its utility is compromised by a narrow therapeutic window. The "high-affinity" binding of this compound to PDE4 conformers in the brainstem triggers severe emetic-like responses (head shakes in rodents, vomiting in ferrets) and sedation, often masking its therapeutic neuroprotective effects.

This guide provides a technical comparison between Intraperitoneal (IP) and Subcutaneous (SC) administration. The core thesis is that IP administration is suitable for acute, peak-dependent signaling studies, whereas SC administration is critical for chronic neuroprotection models to blunt the

Physicochemical Constraints & Vehicle Formulation

This compound is a lipophilic molecule with negligible water solubility. A common error in preclinical studies is the use of 100% DMSO or undissolved suspensions, leading to erratic absorption and local tissue necrosis.

Field-Proven Vehicle Formulations

Note: this compound is stable in organic solvents but hydrolyzes slowly in aqueous buffers. Prepare working solutions daily.

| Component | Formulation A (Standard) | Formulation B (Sensitive Tissue) | Notes |

| Primary Solvent | Ethanol (Absolute) or DMSO | DMSO | Dissolve this compound here first (Stock). |

| Co-Solvent | None | Cremophor EL or Tween 80 | Improves micellar stability. |

| Diluent | 0.9% Sterile Saline | 0.9% Sterile Saline | Add slowly under vortex. |

| Final Ratio | 10% EtOH / 90% Saline | 4% DMSO / 4% Tween / 92% Saline | Avoid >10% organic solvent to prevent peritonitis (IP) or skin ulceration (SC). |

Preparation Workflow (Graphviz)

Caption: Step-by-step vehicle preparation to prevent precipitation and tissue irritation.

Comparative Pharmacokinetics (PK) & Pharmacodynamics

The choice between IP and SC fundamentally alters the drug's exposure profile (

Pharmacokinetic Profile Comparison (Rodents)

| Parameter | Intraperitoneal (IP) | Subcutaneous (SC) | Implication |

| Absorption Rate ( | Rapid (First-pass hepatic exposure) | Slow (Lymphatic/Capillary uptake) | IP hits target fast; SC provides depot effect. |

| 15–30 mins | 45–90 mins | Use IP for acute pre-test dosing (e.g., memory tasks). | |

| High (Spike) | Moderate (Plateau) | High | |

| Bioavailability ( | High (~80-90%) | Moderate to High | SC avoids some first-pass metabolism compared to Oral. |

| Duration of Action | Short (2–4 hours) | Extended (4–8 hours) | SC preferred for chronic dosing (e.g., SCI recovery). |

Mechanism of Action & Side Effect Correlation

The therapeutic efficacy (cAMP elevation) often requires a lower threshold than the side effects.

-

Therapeutic Target: PDE4 inhibition in hippocampus/cortex (Neuroprotection).

-

Adverse Target: High-affinity this compound binding sites (HARBS) in the Area Postrema (Emesis/Sedation).

-

The SC Advantage: SC administration "shaves off" the

spike, keeping plasma levels within the therapeutic window but below the HARBS activation threshold.

Application Note: Decision Framework

Use the following logic gate to determine the optimal route for your study.

Caption: Decision logic for selecting IP vs SC based on temporal requirements and toxicity constraints.

Detailed Experimental Protocols

Protocol A: Intraperitoneal (IP) Injection

Best for: Acute behavioral assays (e.g., 30 min pre-trial), rapid cytokine suppression.

-

Restraint: Use the "scruff" method to expose the abdomen. Tilt the animal head-down slightly to move viscera away from the injection site.

-

Site Selection: Lower right or left quadrant of the abdomen. Avoid the midline (linea alba).

-

Injection:

-

Use a 27G needle.

-

Insert at a 30° angle.

-

Aspirate slightly: If yellow fluid (urine) or blood appears, abort and discard needle.

-

Inject volume: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

-

Post-Procedure: Monitor for "writhe" response (sign of vehicle irritation).

Protocol B: Subcutaneous (SC) Injection

Best for: Spinal Cord Injury (SCI), chronic neuroinflammation, daily dosing regimens.

-

Restraint: Place mouse/rat on a wire grate; scruff the loose skin over the neck/shoulders (dorsal flank).

-

Tent Formation: Lift the skin to create a subcutaneous "tent" or pocket.

-

Injection:

-

Use a 25G or 27G needle.

-

Insert needle into the base of the tent, parallel to the body wall. Do not inject into the muscle or intradermally.

-

Inject volume: Max 5 mL/kg per site. If higher volume is needed, split between two sites (e.g., left and right flank).

-

-

Rotation: For chronic studies (e.g., 14 days), rotate injection sites (Neck -> R Flank -> L Flank -> Back) to prevent local fibrosis or granulomas.

Experimental Validation: Signaling Pathway

To verify that your this compound administration is biologically active, you must validate the target engagement (PDE4 inhibition).

Biomarker: Phosphorylation of CREB (pCREB) or elevation of cAMP in the hippocampus or injured tissue.

Caption: this compound mechanism: Inhibition of PDE4 prevents cAMP degradation, driving the PKA/CREB survival pathway.[1][2][3][4][5][6][7][8]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitate in Syringe | Aqueous buffer added too fast to stock. | Add saline dropwise to vortexing stock. Keep warm (37°C). |

| Animal Sedation/Inactivity | Switch to SC or split the IP dose (b.i.d.). | |

| Skin Ulcers (SC) | DMSO concentration >10%.[9] | Reduce DMSO; use Cremophor/Saline vehicle. |

| No Behavioral Effect | Clearance too fast (IP). | Increase dose or switch to SC for sustained coverage. |

References

-

Differential effects of this compound on chronic subcutaneous inflammatory angiogenesis and on peritoneal adhesion in mice. Source: PubMed / NIH. URL:[Link]

-

The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. Source: PubMed Central. URL:[Link]

-

Novel Liposomal this compound Formulation for Clinical Application to Reduce Emesis. Source: Drug Design, Development and Therapy.[10] URL:[Link]

-

Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice. Source: Biology (Basel). URL:[Link][1][6]

-

This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice. Source: Oxidative Medicine and Cellular Longevity. URL:[Link]

-

Characterization of r-[11C]this compound for PET imaging of phosphodiesterase-4: in vivo binding, metabolism, and dosimetry studies in rats. Source: Nuclear Medicine and Biology. URL:[Link]

Sources

- 1. Characterization of r-[11C]this compound for PET imaging of phosphodieterase-4: in vivo binding, metabolism, and dosimetry studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behaviour of [11C]R(-)- and [11C]S(+)-rolipram in vitro and in vivo, and their use as PET radiotracers for the quantificative assay of PDE4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound‐Loaded PgP Nanotherapeutics via Intrathecal Administration Reduces Secondary Injury in a Rat Acute Moderate Contusion SCI Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Liposomal this compound Formulation for Clinical Application to Reduce Emesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of this compound on chronic subcutaneous inflammatory angiogenesis and on peritoneal adhesion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Rolipram Administration in Experimental Autoimmune Encephalomyelitis (EAE)

Abstract: This document provides a comprehensive guide for researchers utilizing Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, in the context of Experimental Autoimmune Encephalomyelitis (EAE), the predominant animal model for Multiple Sclerosis (MS). We delve into the molecular mechanisms of this compound, detailing its anti-inflammatory and neuroprotective effects. This guide presents validated, step-by-step protocols for EAE induction, this compound administration under both prophylactic and therapeutic paradigms, and robust methods for clinical and downstream endpoint assessment. The information herein is designed to equip researchers, scientists, and drug development professionals with the necessary technical and theoretical foundation to successfully integrate this compound into their preclinical EAE studies.

Introduction: The Rationale for this compound in EAE

Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as an invaluable model for understanding the pathophysiology of Multiple Sclerosis.[1][2] The model recapitulates key aspects of MS, including CNS inflammation, demyelination, axonal damage, and progressive paralysis, making it an essential platform for testing novel therapeutic agents.[1][2]

This compound has been extensively investigated as a potential therapeutic for MS due to its potent immunomodulatory and neuroprotective properties demonstrated in EAE models.[2][3][4] As a selective inhibitor of phosphodiesterase type 4 (PDE4), this compound targets a key enzyme in the inflammatory cascade, offering a promising mechanism to mitigate the autoimmune attack characteristic of the disease.[3][5]

Mechanism of Action: How this compound Modulates Neuroinflammation

This compound's therapeutic effects are rooted in its ability to prevent the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in immune and neural cells.[3][6]

-

PDE4 Inhibition and cAMP Elevation: PDE4 is the primary enzyme responsible for hydrolyzing cAMP in immune cells like T-cells, monocytes, and macrophages, as well as CNS cells such as neurons and glia.[5][6] By inhibiting PDE4, this compound causes an accumulation of intracellular cAMP.[3]

-

PKA Activation and Anti-Inflammatory Signaling: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3][7] PKA activation initiates a signaling cascade that potently suppresses the inflammatory response through several mechanisms:

-

Suppression of Pro-Inflammatory Cytokines: this compound treatment effectively reduces the production of key pathogenic cytokines in EAE, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[4][8]

-

Modulation of T-Helper Cell Differentiation: It attenuates the differentiation and function of pro-inflammatory Th1 and Th17 cells, which are critical drivers of EAE pathology, while potentially promoting a shift towards a more anti-inflammatory Th2 phenotype.[2][9]

-

-

Neuroprotective Effects: Beyond its immunomodulatory role, this compound exerts direct protective effects within the CNS. It has been shown to stabilize the blood-brain barrier (BBB), reducing the infiltration of inflammatory cells into the brain and spinal cord.[10] Studies also indicate that this compound can preserve oligodendrocytes and axons from inflammatory damage, a crucial aspect for preventing long-term disability.[11]

Caption: General experimental workflow for a this compound EAE study.

Data Analysis and Expected Outcomes

Clinical Data Analysis:

-

Mean Clinical Score: Plot the average daily clinical score for each treatment group versus time (days post-immunization).

-

Disease Incidence: Calculate the percentage of mice in each group that develop EAE (score ≥ 1.0).

-

Peak Severity: Determine the maximum score reached by each mouse and compare the average maximum score between groups.

Expected Outcomes with this compound Treatment: Successful this compound administration is expected to significantly ameliorate the course of EAE compared to vehicle-treated controls.

| Parameter | Expected Outcome in this compound Group (vs. Vehicle) | Assessment Method |

| Clinical Score | Delayed onset, reduced peak severity, and faster recovery. | Daily clinical scoring |

| CNS Inflammation | Reduced infiltration of immune cells (lymphocytes, macrophages). | Histology (H&E staining) of spinal cord |

| Demyelination | Preservation of myelin sheaths. | Histology (e.g., Luxol Fast Blue staining) of spinal cord [12] |

| Axonal Integrity | Reduced axonal damage. | Immunohistochemistry (e.g., for APP or neurofilament) |

| Pro-inflammatory Cytokines | Lower levels of TNF-α, IFN-γ, IL-17 in CNS and periphery. | ELISA, Flow Cytometry, qPCR |

| T-cell Profile | Attenuated Th1/Th17 response. [2] | Flow Cytometry of cells from spleen, lymph nodes, or CNS |

Important Considerations and Troubleshooting

-

Bell-Shaped Dose-Response: Some studies have noted that higher doses of this compound may be less effective than optimal intermediate doses, a phenomenon known as a bell-shaped dose-response curve. [11]It is advisable to test a range of doses in a pilot study.

-

Emetic Side Effects: this compound is known to cause nausea and vomiting in humans, which may translate to general malaise or specific behaviors in rodents. [5]Careful observation for adverse effects is necessary.

-

Clinical Trial Discrepancy: It is crucial to acknowledge that despite its profound efficacy in EAE models, this compound failed in human MS clinical trials due to poor tolerability and a lack of efficacy, and in some cases, it appeared to increase inflammatory lesions. [4][11]This highlights the translational gap between the EAE model and the human disease, a critical point of discussion when interpreting results.

-

Vehicle Controls: The use of a vehicle control group is mandatory. The stress of daily injections and the biological effects of the vehicle (e.g., DMSO) can independently influence the EAE course. [13]* Animal Welfare: EAE is a severe disease model. Adherence to institutional animal care and use committee (IACUC) guidelines is paramount, including defining humane endpoints and providing supportive care. [14]

References

-

Pearse, D. D., et al. (2012). The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE, 7(9), e44790. Retrieved from [Link]

-

Lee, H. W., et al. (2018). This compound, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology, 9, 122. Retrieved from [Link]

-

Zhu, J., et al. (2001). The antidepressant and antiinflammatory effects of this compound in the central nervous system. CNS Drug Reviews, 7(4), 387-398. Retrieved from [Link]

-

Miller, S. D., & Karman, J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology, Chapter 15, Unit 15.1. Retrieved from [Link]

-

Church, S. E., et al. (2022). Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model. Frontiers in Cellular Neuroscience, 16, 1033010. Retrieved from [Link]

-

ResearchGate. (n.d.). A dose of 1.0 mg/kg of this compound provides optimal protection of cells... ResearchGate. Retrieved from [Link]

-

Nikbin, B., et al. (2007). Treatment with the phosphodiesterase type 4 inhibitor this compound fails to inhibit blood brain barrier disruption in MS. Journal of Neuroinflammation, 4, 17. Retrieved from [Link]

-

Paintlia, M. K., et al. (2009). Combined Medication of Lovastatin with this compound Suppresses Severity of Experimental Autoimmune Encephalomyelitis. Journal of Neuroimmune Pharmacology, 4(3), 340-355. Retrieved from [Link]

-

Bolton, C., et al. (1998). Treatment with BBB022A or this compound stabilizes the blood-brain barrier in experimental autoimmune encephalomyelitis: an additional mechanism for the therapeutic effect of type IV phosphodiesterase inhibitors. Journal of the Neurological Sciences, 161(2), 116-125. Retrieved from [Link]

-

West Virginia University IACUC. (n.d.). WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). West Virginia University. Retrieved from [Link]

-

Das, A., et al. (2022). PDE4 inhibitor this compound represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer. Journal of Biological Chemistry, 298(10), 102434. Retrieved from [Link]

-

Sommer, N., et al. (1995). The antidepressant this compound suppresses cytokine production and prevents autoimmune encephalomyelitis. Nature Medicine, 1(3), 244-248. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol of EAE induction and NHNK administration. Female C57BL/6 mice... ResearchGate. Retrieved from [Link]

-

Lin, C. S., et al. (2018). Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages. Innate Immunity, 24(1), 53-64. Retrieved from [Link]

-

Khaibullin, T., et al. (2019). Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system. Scientific Reports, 9(1), 19183. Retrieved from [Link]

-

Bittner, S., et al. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized Experiments, (86), 51275. Retrieved from [Link]

-

ResearchGate. (n.d.). Neurological scoring of EAE mice. ResearchGate. Retrieved from [Link]

-

Kloth, B., et al. (2022). Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury. International Journal of Molecular Sciences, 23(21), 13532. Retrieved from [Link]

-

ResearchGate. (n.d.). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. ResearchGate. Retrieved from [Link]

-

El-Shazly, M., et al. (2007). Antagonism of IL-4 Signaling by a Phosphodiesterase-4 Inhibitor, this compound, in Human T Cells. International Archives of Allergy and Immunology, 142(4), 279-288. Retrieved from [Link]

-

Inotiv. (n.d.). Scoring for Multiple Sclerosis Studies. Inotiv. Retrieved from [Link]

-

Hori, Y., et al. (2003). Effect of this compound, a phosphodiesterase IV inhibitor, on allergic footpad swelling using various adjuvants in mice. Pharmacology, 67(1), 34-41. Retrieved from [Link]

-

Lody, F., et al. (2020). Functional characteristics of Th1, Th17, and ex-Th17 cells in EAE revealed by intravital two-photon microscopy. Journal of Neuroinflammation, 17(1), 346. Retrieved from [Link]

-

Li, Y., et al. (2020). Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder. Aging, 12(1), 717-733. Retrieved from [Link]

Sources

- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Medication of Lovastatin with this compound Suppresses Severity of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Treatment with the phosphodiesterase type 4 inhibitor this compound fails to inhibit blood brain barrier disruption in MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antidepressant and antiinflammatory effects of this compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. The antidepressant this compound suppresses cytokine production and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a phosphodiesterase IV inhibitor, on allergic footpad swelling using various adjuvants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment with BBB022A or this compound stabilizes the blood-brain barrier in experimental autoimmune encephalomyelitis: an additional mechanism for the therapeutic effect of type IV phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Therapeutic Profile of this compound, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]

- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

Application Note: Dissecting cAMP Dynamics in Primary Neurons Using Rolipram

Abstract & Scientific Rationale

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger governing neuronal plasticity, survival, and inflammatory responses. In primary neurons, the spatiotemporal control of cAMP is tightly regulated by phosphodiesterases (PDEs). PDE4 is the predominant cAMP-specific hydrolase in the brain, making it a critical choke-point for signal termination.[1]

Rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) is the archetypal selective PDE4 inhibitor. By preventing cAMP degradation, this compound does not merely "increase" cAMP; it unmasks the basal rate of cAMP synthesis and amplifies Gs-coupled receptor signaling.

This guide provides a high-fidelity framework for using this compound to study cAMP dynamics, moving beyond simple endpoint assays to time-resolved kinetic analysis using FRET biosensors and validated biochemical endpoints.

Mechanism of Action: The cAMP Turnover Loop

To interpret this compound data, one must understand that intracellular cAMP levels are a net result of synthesis (Adenylyl Cyclase - AC) minus degradation (PDEs). This compound specifically blocks the degradation arm mediated by PDE4.

Visualizing the Pathway

The following diagram illustrates the specific intervention point of this compound within the Gs-GPCR signaling cascade.

Figure 1: this compound selectively inhibits PDE4, preventing the hydrolysis of cAMP to AMP.[2][3][4][5][6] This accumulation amplifies downstream signaling via PKA/Epac to targets like CREB.

Pre-Experimental Strategy: Reagent Handling

This compound is hydrophobic. Improper handling leads to precipitation in aqueous media, causing "silent" experimental failure where the drug never reaches the target.

Solubility & Storage Protocol

-

Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 10-25 mM .

-

Note: Ethanol is an alternative, but DMSO is preferred for neuronal stability in small volumes.

-

-

Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C . Stable for >6 months. Avoid freeze-thaw cycles.[2]

-

Working Solution (Critical):

-